molecular formula C11H9N3O2 B13851004 6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid

Cat. No.: B13851004
M. Wt: 215.21 g/mol
InChI Key: LUYPYUGWCRFYOX-UHFFFAOYSA-N
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Description

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the pyridine ring. One common method involves the reaction of 2,4,6-trichloropyrimidine with an appropriate nucleophile under basic conditions to form the pyrimidine intermediate. This intermediate is then reacted with a pyridine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

6-methyl-4-pyrimidin-2-ylpyridine-2-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c1-7-5-8(6-9(14-7)11(15)16)10-12-3-2-4-13-10/h2-6H,1H3,(H,15,16)

InChI Key

LUYPYUGWCRFYOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C2=NC=CC=N2

Origin of Product

United States

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